1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis : A study by Yang et al. (2021) focused on the synthesis of a similar compound, "1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole". This research involved nucleophilic substitution reactions and structural confirmation through techniques like FTIR, NMR spectroscopy, and single crystal X-ray diffraction. The molecular structure was also analyzed using Density Functional Theory (DFT) to understand its characteristics and conformational aspects (Yang et al., 2021).
Tautomerism Studies : Trofimenko et al. (2007) examined the tautomerism of 4-bromo substituted 1H-pyrazoles, including their behavior in solid state and solution. Their study involved multinuclear magnetic resonance spectroscopy and, for one compound, X-ray crystallography. Such research is crucial for understanding the chemical behavior and properties of pyrazole derivatives (Trofimenko et al., 2007).
Chemical Reactivity and Functionalization : Schlosser et al. (2002) explored the site-selective functionalization of trifluoromethyl-substituted pyrazoles, which is closely related to the compound . Their research demonstrated how modern organometallic methods can be used for the regioflexible conversion of simple heterocyclic materials into various isomers and congeners, providing insights into the versatile reactivity of such compounds (Schlosser et al., 2002).
Photochemical and Photophysical Studies : Vetokhina et al. (2012) conducted studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, which share structural similarities with the compound . Their research used UV/Vis spectroscopic methods and quantum chemical computations to understand the photoreactions of these molecules, providing insights into their potential applications in photonic and electronic devices (Vetokhina et al., 2012).
Mechanism of Action
Mode of Action
The presence of a pyrazole ring and a bromo-tetrafluoroethyl group suggests that it might interact with its targets through halogen bonding or other non-covalent interactions .
Biochemical Pathways
Given the lack of specific target information, it’s challenging to predict the exact biochemical pathways that could be influenced by this compound .
Pharmacokinetics
Some pharmacokinetic properties can be inferred from its structure . For instance, the compound has a high GI absorption and is BBB permeant . Its Log Po/w values suggest moderate lipophilicity, which could influence its distribution and bioavailability .
Result of Action
Without specific target or pathway information, it’s challenging to predict the exact molecular and cellular effects of this compound .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF4N2/c6-4(7,8)5(9,10)12-3-1-2-11-12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZISNUDCDJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(C(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227586 | |
Record name | 1H-Pyrazole, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900534-75-0 | |
Record name | 1H-Pyrazole, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900534-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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